![molecular formula C20H27N3O2 B7528134 1-[[4-(Pyridin-2-ylmethoxy)phenyl]methylamino]-3-pyrrolidin-1-ylpropan-2-ol](/img/structure/B7528134.png)
1-[[4-(Pyridin-2-ylmethoxy)phenyl]methylamino]-3-pyrrolidin-1-ylpropan-2-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[[4-(Pyridin-2-ylmethoxy)phenyl]methylamino]-3-pyrrolidin-1-ylpropan-2-ol, also known as PMP, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. PMP is a β-adrenoceptor agonist that has been shown to have positive effects on the cardiovascular and respiratory systems.
Wissenschaftliche Forschungsanwendungen
1-[[4-(Pyridin-2-ylmethoxy)phenyl]methylamino]-3-pyrrolidin-1-ylpropan-2-ol has been studied extensively in scientific research due to its potential therapeutic applications. The compound has been shown to have positive effects on the cardiovascular and respiratory systems, making it a promising candidate for the treatment of various diseases. 1-[[4-(Pyridin-2-ylmethoxy)phenyl]methylamino]-3-pyrrolidin-1-ylpropan-2-ol has been studied for its potential use in the treatment of asthma, chronic obstructive pulmonary disease (COPD), and heart failure. In addition, 1-[[4-(Pyridin-2-ylmethoxy)phenyl]methylamino]-3-pyrrolidin-1-ylpropan-2-ol has been investigated for its potential use as a bronchodilator and vasodilator.
Wirkmechanismus
1-[[4-(Pyridin-2-ylmethoxy)phenyl]methylamino]-3-pyrrolidin-1-ylpropan-2-ol acts as a β-adrenoceptor agonist, binding to and activating β-adrenoceptors in the body. This activation leads to increased intracellular levels of cyclic adenosine monophosphate (cAMP), which in turn leads to relaxation of smooth muscle cells in the respiratory and cardiovascular systems. The relaxation of these smooth muscle cells results in bronchodilation and vasodilation, which can improve respiratory and cardiovascular function.
Biochemical and Physiological Effects:
1-[[4-(Pyridin-2-ylmethoxy)phenyl]methylamino]-3-pyrrolidin-1-ylpropan-2-ol has been shown to have several biochemical and physiological effects in the body. The compound has been shown to increase heart rate and cardiac output, which can improve cardiovascular function. 1-[[4-(Pyridin-2-ylmethoxy)phenyl]methylamino]-3-pyrrolidin-1-ylpropan-2-ol has also been shown to relax smooth muscle cells in the respiratory system, leading to bronchodilation and improved respiratory function. In addition, 1-[[4-(Pyridin-2-ylmethoxy)phenyl]methylamino]-3-pyrrolidin-1-ylpropan-2-ol has been shown to increase blood flow to skeletal muscle, which can improve exercise capacity.
Vorteile Und Einschränkungen Für Laborexperimente
1-[[4-(Pyridin-2-ylmethoxy)phenyl]methylamino]-3-pyrrolidin-1-ylpropan-2-ol has several advantages for use in lab experiments. The compound is commercially available and has been extensively studied, making it a well-characterized compound for research purposes. 1-[[4-(Pyridin-2-ylmethoxy)phenyl]methylamino]-3-pyrrolidin-1-ylpropan-2-ol has also been shown to have a relatively low toxicity profile, making it a safe compound to use in lab experiments. However, 1-[[4-(Pyridin-2-ylmethoxy)phenyl]methylamino]-3-pyrrolidin-1-ylpropan-2-ol has some limitations for use in lab experiments. The compound has a short half-life, which can make it difficult to study the long-term effects of the compound. In addition, 1-[[4-(Pyridin-2-ylmethoxy)phenyl]methylamino]-3-pyrrolidin-1-ylpropan-2-ol has been shown to have some species-specific effects, meaning that results obtained in animal studies may not necessarily translate to humans.
Zukünftige Richtungen
There are several future directions for research on 1-[[4-(Pyridin-2-ylmethoxy)phenyl]methylamino]-3-pyrrolidin-1-ylpropan-2-ol. One potential area of research is the development of new formulations of 1-[[4-(Pyridin-2-ylmethoxy)phenyl]methylamino]-3-pyrrolidin-1-ylpropan-2-ol that have a longer half-life and improved pharmacokinetic properties. Another area of research is the investigation of 1-[[4-(Pyridin-2-ylmethoxy)phenyl]methylamino]-3-pyrrolidin-1-ylpropan-2-ol's potential use in the treatment of other diseases, such as hypertension and pulmonary hypertension. Finally, further studies are needed to better understand the long-term effects of 1-[[4-(Pyridin-2-ylmethoxy)phenyl]methylamino]-3-pyrrolidin-1-ylpropan-2-ol and its potential use in humans.
Synthesemethoden
The synthesis of 1-[[4-(Pyridin-2-ylmethoxy)phenyl]methylamino]-3-pyrrolidin-1-ylpropan-2-ol involves the reaction of 4-(pyridin-2-ylmethoxy)benzaldehyde with pyrrolidine and (R)-2-amino-1-(4-hydroxyphenyl)propan-1-ol. The reaction proceeds through a series of steps, including condensation, reduction, and cyclization, to yield 1-[[4-(Pyridin-2-ylmethoxy)phenyl]methylamino]-3-pyrrolidin-1-ylpropan-2-ol as the final product. The synthesis of 1-[[4-(Pyridin-2-ylmethoxy)phenyl]methylamino]-3-pyrrolidin-1-ylpropan-2-ol has been reported in several scientific publications, and the compound is commercially available for research purposes.
Eigenschaften
IUPAC Name |
1-[[4-(pyridin-2-ylmethoxy)phenyl]methylamino]-3-pyrrolidin-1-ylpropan-2-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27N3O2/c24-19(15-23-11-3-4-12-23)14-21-13-17-6-8-20(9-7-17)25-16-18-5-1-2-10-22-18/h1-2,5-10,19,21,24H,3-4,11-16H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVJPNTAOLMGUSD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CC(CNCC2=CC=C(C=C2)OCC3=CC=CC=N3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[4-(2-Methylpropyl)piperazin-1-yl]-(1-methyl-3-pyridin-3-ylpyrazol-4-yl)methanone](/img/structure/B7528053.png)
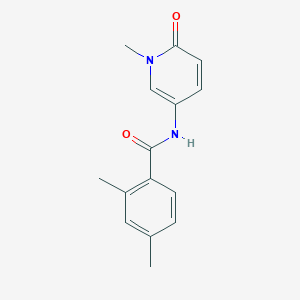
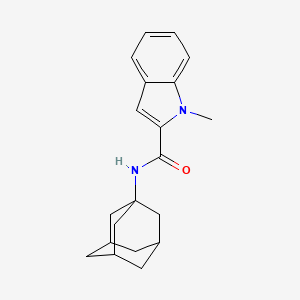
![2-(2-bicyclo[2.2.1]heptanyl)-N-(1-methyl-6-oxopyridin-3-yl)acetamide](/img/structure/B7528071.png)
![5-chloro-3-methyl-N-[2-(morpholin-4-ylmethyl)-3H-benzimidazol-5-yl]-1-benzofuran-2-carboxamide](/img/structure/B7528074.png)
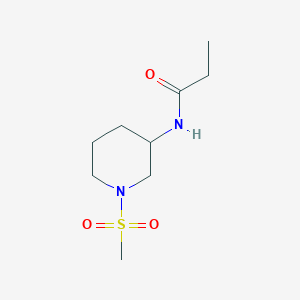
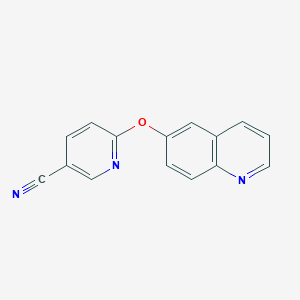
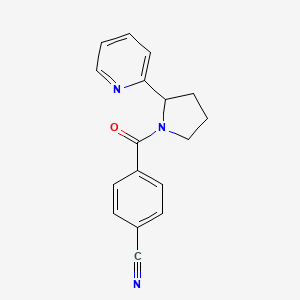
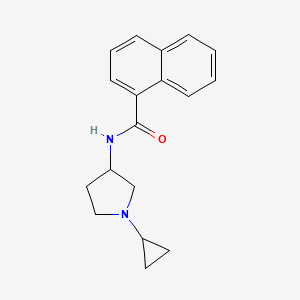
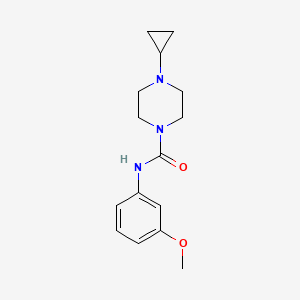
![[4-(Dimethylamino)phenyl]-(2-pyridin-2-ylpyrrolidin-1-yl)methanone](/img/structure/B7528140.png)

![6-[(2-Phenylcyclopropyl)amino]pyridine-3-carbonitrile](/img/structure/B7528150.png)
![2-benzyl-N-[2-[2-(3-methoxyphenoxy)ethylamino]-2-oxoethyl]-3-oxo-1H-isoindole-1-carboxamide](/img/structure/B7528158.png)